N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine sulfate
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Description
N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine sulfate is a useful research compound. Its molecular formula is C10H17N3O8S and its molecular weight is 339.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Analytical Chemistry Application
Bis[2-(5-chloro-2-pyridylazo)-5-diethylaminophenolato]cobalt(III) is used for the extraction and spectrophotometric determination of sulphated and sulphonated surfactants, showcasing its importance in analytical chemistry for the accurate measurement of these compounds in environmental samples like river water. This method provides an alternative to the Methylene Blue method, noted for its simplicity and sensitivity (Taguchi, Kasahara, Fukushima, & Goto, 1981).
2. Molecular Solute Conformation Study
The study of electric dipole moments in benzene for derivatives of di-2-pyridyl sulphide, including bis(5-nitro-2-pyridyl) sulphide, aids in understanding molecular conformations. This is crucial in the field of molecular chemistry, providing insights into the behavior of these compounds in different environmental conditions (Galasso, Pappalardo, & Scarlata, 1976).
3. Corrosion Inhibition
Novel compounds including N1, N1′-(1,4-phenylene)bis(N4-(4-nitrobenzylidene)benzene-1,4-diamine) are evaluated as corrosion inhibitors for mild steel in industrial applications like steel pickling, descaling, and oil well acidization. Their effectiveness in preventing corrosion demonstrates their potential in industrial maintenance (Singh & Quraishi, 2016).
4. Antioxidant Research
Compounds such as 1,4-Bis[4-(4-benzoyl-5-phenylisoxazol-3-yl)-3-methyl-1-phenylpyrazol-5-yloxy]benzene and its derivatives, which have nitro- and chloro-substituents, are researched for their antioxidant properties. This research contributes significantly to the understanding of these compounds' potential applications in health and medicine (Zeng, Zhang, Wang, Zhang, Xue, & Zhao, 2016).
Properties
IUPAC Name |
2-[4-(2-hydroxyethylamino)-3-nitroanilino]ethanol;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4.H2O4S/c14-5-3-11-8-1-2-9(12-4-6-15)10(7-8)13(16)17;1-5(2,3)4/h1-2,7,11-12,14-15H,3-6H2;(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBQSIZJZNEYFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCCO)[N+](=O)[O-])NCCO.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.